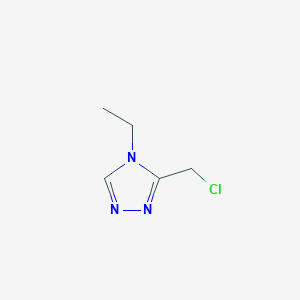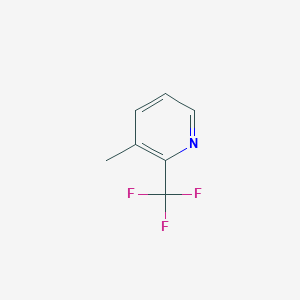
3-(4-Bromophenyl)-2-chloro-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-2-chloro-1-propene: is an organic compound that belongs to the class of halogenated alkenes It features a bromine atom attached to a phenyl ring, which is further connected to a propene chain with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Bromophenyl)-2-chloro-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and allyl chloride.
Reaction: The 4-bromobenzaldehyde undergoes a Wittig reaction with allyl chloride in the presence of a base such as potassium tert-butoxide. This reaction forms the desired this compound.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-(4-Bromophenyl)-2-chloro-1-propene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of 3-(4-Bromophenyl)-2-chloropropane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: 3-(4-Bromophenyl)-2-hydroxy-1-propene, 3-(4-Bromophenyl)-2-alkoxy-1-propene.
Oxidation: 3-(4-Bromophenyl)-2-chloro-1,2-epoxypropane.
Reduction: 3-(4-Bromophenyl)-2-chloropropane.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions to study reaction mechanisms.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Agrochemicals: Explored for its potential use in the development of pesticides and herbicides.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-2-chloro-1-propene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine and chlorine atoms, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biological macromolecules, potentially altering their function and activity.
相似化合物的比较
3-(4-Bromophenyl)-2-chloropropane: Similar structure but lacks the double bond, making it less reactive in certain types of reactions.
3-(4-Bromophenyl)-2-hydroxy-1-propene: Contains a hydroxyl group instead of a chlorine atom, which can significantly alter its reactivity and applications.
3-(4-Bromophenyl)-2-chloro-1,2-epoxypropane: An oxidized derivative with an epoxide ring, which can undergo different types of chemical reactions compared to the parent compound.
Uniqueness:
3-(4-Bromophenyl)-2-chloro-1-propene is unique due to its combination of a bromine-substituted phenyl ring and a chloro-substituted propene chain. This structure provides a versatile platform for various chemical transformations and applications in different fields.
属性
IUPAC Name |
1-bromo-4-(2-chloroprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYVIRDWUKCSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641103 |
Source


|
| Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-33-0 |
Source


|
| Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)



![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)









